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molecular formula C9H6N2O B3372299 1,6-Naphthyridine-8-carbaldehyde CAS No. 885278-16-0

1,6-Naphthyridine-8-carbaldehyde

Cat. No. B3372299
M. Wt: 158.16 g/mol
InChI Key: RBNHLMJPAYWTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382226B2

Procedure details

A solution of ethyl (2Z)-3-(1,6-naphthyridin-8-yl)prop-2-enoate (30 g) in dichloromethane (500 mL) and methanol (125 mL) was cooled to −78° C. and reacted with ozone until the color of the reaction mixture became light blue (˜3 h). The reaction was purged with nitrogen to remove the residual ozone. Methyl sulfide (60 mL) was then added, and the reaction was allowed to warm to room temperature and then concentrated. The resulting residue was dissolved in dichloromethane (300 mL), washed with water (100 mL) and saturated aqueous sodium bicarbonate (100 mL) and dried over sodium sulfate. The solvent was removed and product was slurried in heptane/ethyl acetate mixture (5:1). The solid was then filtered and dried under reduced pressure to provide the title compound: LCMS m/z 158.97 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 11.39 (s, 1 H), 9.09 (s, 1 H), 9.13 (m, 1 H), 9.07 (s, 1 H), 8.43 (d, J=8.3 Hz, 1 H), 7.78 (dd, J=8.7, 4.8 Hz, 1 H), 7.63 (dd, J=8.2, 4.2 Hz, 1 H), 7.34 (dd, J=8.7, 2.2 Hz, 1 H), 7.07 (m, 1 H), 3.55-3.53 (m, 1 H), 0.62-0.61 (m, 4 H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][C:9]=2/[CH:11]=C\C(OCC)=O)[CH:4]=[CH:3][CH:2]=1.[O:18]=[O+][O-]>ClCCl.CO>[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][C:9]=2[CH:11]=[O:18])[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N1=CC=CC2=CN=CC(=C12)\C=C/C(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
blue (˜3 h)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove the residual ozone
ADDITION
Type
ADDITION
Details
Methyl sulfide (60 mL) was then added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in dichloromethane (300 mL)
WASH
Type
WASH
Details
washed with water (100 mL) and saturated aqueous sodium bicarbonate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
FILTRATION
Type
FILTRATION
Details
The solid was then filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CN=CC(=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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